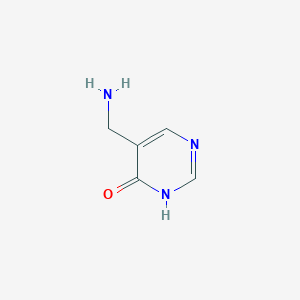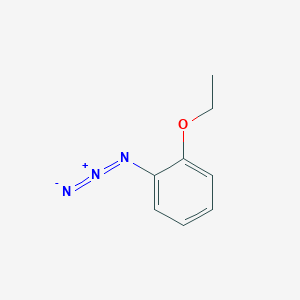![molecular formula C10H13O4- B1650016 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 110371-28-3](/img/structure/B1650016.png)
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
Übersicht
Beschreibung
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the molecular weight of 198.22 . Its IUPAC name is the same as its common name .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14O4/c1-14-8(13)10-4-2-3-9(5-10,6-10)7(11)12/h2-6H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure and stereochemistry. Physical And Chemical Properties Analysis
This compound appears as a white to yellow solid .Wissenschaftliche Forschungsanwendungen
Stereochemical Analysis
Research into the stereochemical properties of bicyclic compounds related to 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid has demonstrated the utility of gas chromatographic techniques for determining the absolute configuration of secondary alcohols and ketones within this chemical class. This work highlights the importance of chiral reagents and capillary columns in resolving enantiomers, offering insights into stereochemistry that could be crucial for developing new pharmaceuticals or materials (Yamazaki & Maeda, 1986).
Photophysical and Photochemical Properties
In the study of photophysical and photochemical behaviors, a derivative of this compound was synthesized to explore intramolecular electron transfer and triplet energy transfer. This research provides valuable data for understanding the interaction between light and certain chemical structures, potentially contributing to the development of novel photochemical reactions and materials (Tung et al., 1997).
Conformational Studies
The crystal structure analysis of conformationally restricted aspartic acid analogues featuring the bicyclo[2.2.1]heptane skeleton has offered significant insights into molecular conformation. These studies are fundamental for designing more effective and selective drugs by understanding how molecular shape affects biological activity (Buñuel et al., 1997).
Catalytic and Synthetic Applications
Research into the catalytic potential of bicyclic compounds similar to this compound has revealed their effectiveness in aldol reactions. This work not only provides a deeper understanding of the influence of acid geometry on reaction outcomes but also opens new avenues for the use of these compounds in organic synthesis (Armstrong et al., 2009).
Material Science and Polymers
A series of new alicyclic polymers based on cycloaliphatic co- and terpolymers, which include derivatives of this compound, has been developed for 193 nm photoresist materials. This research is crucial for advancing materials science, particularly in creating more efficient photoresist materials for semiconductor manufacturing (Okoroanyanwu et al., 1998).
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of water . If eye irritation persists, seek medical advice .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10-4-2-3-9(5-10,6-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHAKHGDPDKVAY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10763275 | |
| Record name | 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10763275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110371-28-3 | |
| Record name | 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10763275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Ethyloxy)-4-nitrophenyl]-4-piperidinone](/img/structure/B1649934.png)
![2-Chlorobenzo[h]quinoline-3-carbaldehyde](/img/structure/B1649936.png)

![N-[1-(carbamoylmethyl)piperidin-4-yl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1649940.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1649941.png)
![2-[4-(dimethylamino)-3-nitrobenzenesulfonamido]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1649942.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1649944.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B1649948.png)


![N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-beta-alanine](/img/structure/B1649951.png)


